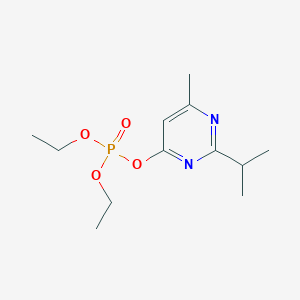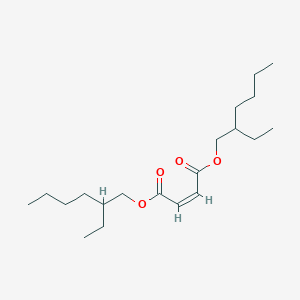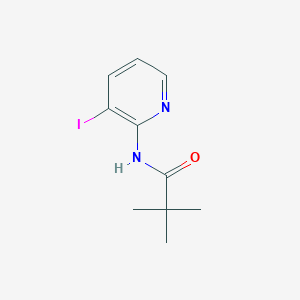
N-(3-碘吡啶-2-基)戊酰胺
描述
N-(3-iodopyridin-2-yl)pivalamide, also referred to as 3-IPA, is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile compound that has been used in a variety of experiments and studies in the fields of biochemistry, physiology, and pharmacology. 3-IPA is a useful tool for researchers due to its ability to interact with a variety of proteins, enzymes, and receptors. In
科学研究应用
化合物合成:它用于合成与Ru(bpy)3(2+)衍生物相连的amidate桥接的Pt(bpy)二聚体 (Hirahara, Masaoka, & Sakai, 2011)。此外,它在合成各种取代的3-(氨甲基)吡啶衍生物 (Smith, El‐Hiti, Alshammari, & Fekri, 2013)、N-取代烟酰胺和相关化合物方面发挥作用 (Takács, Jakab, Petz, & Kollár, 2007)。
环取代反应:它在环取代反应中很有用,产生对pivaloylamino乙基基团正交取代的产物高产率 (Smith, El‐Hiti, & Alshammari, 2012)。N-(3-碘吡啶-2-基)戊酰胺的联苯产物可以有效转化为具有生物活性的苯并喹啉和苯并喹啉酮衍生物 (Haridharan, Muralirajan, & Cheng, 2015)。
生物重要性:N-(5-(2-(5-氯-2-甲氧基苯基氨基)噻唑-4-基)-4-甲基噻唑-2-基)戊酰胺纠正了囊性纤维化蛋白DeltaF508-CFTR的细胞处理缺陷 (Yu et al., 2008)。此外,它对活性亲电性化合物表现出强烈的亲核行为和潜在的抗菌特性 (Al-Romaizan, 2019)。
PET调查的放射标记:它用于合成和放射标记N-(2-氨基乙基)-5-氟吡啶-2-甲酰胺,用于PET调查MAO-B相关的神经精神疾病 (Beer, Haeberli, Ametamey, & Schubiger, 1995)。
酶抑制和分子建模:N-((4-乙酰基苯基)硫代)戊酰胺表现出显著的酶抑制活性,并在分子建模中进行研究 (Saeed et al., 2022)。
抗癌特性:在UVA可见光照射下,它具有潜在的抗癌特性 (Benchabane et al., 2009)。
结构研究:其分子结构通过分子内氢键稳定,并通过各种氢键连接 (Atalay, Gerçeker, Esercİ, & Ağar, 2016)。
乳腺癌成像:它因对sigma-1和sigma-2受体位点具有高亲和力而被研究,显示了成像乳腺癌的潜力 (John et al., 1999)。
药理学特性:其衍生物通过强烈抑制鞘氨醇磷酸胆碱受体而被研究其抗特应性皮炎活性 (Song et al., 2014)。
安全和危害
N-(3-iodopyridin-2-yl)pivalamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention .
属性
IUPAC Name |
N-(3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHVZQZQGUTYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449382 | |
| Record name | N-(3-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113975-31-8 | |
| Record name | N-(3-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 113975-31-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





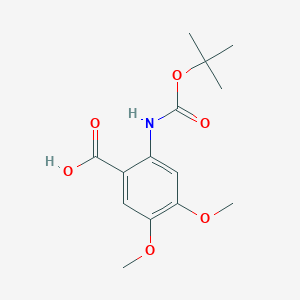
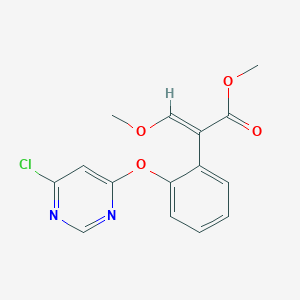
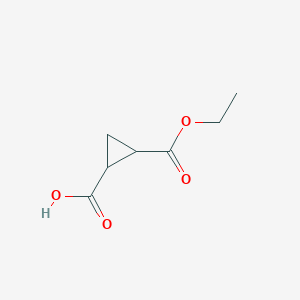
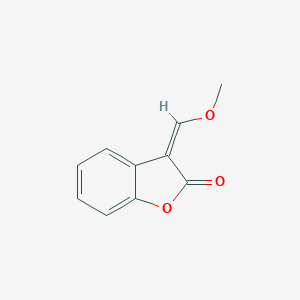
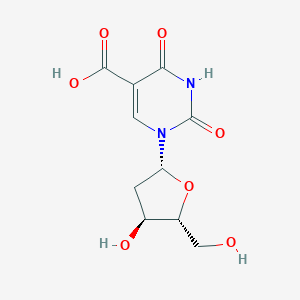

![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)

